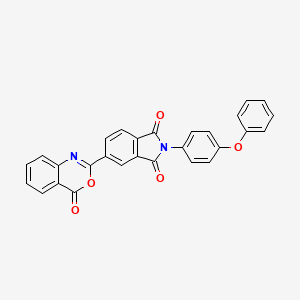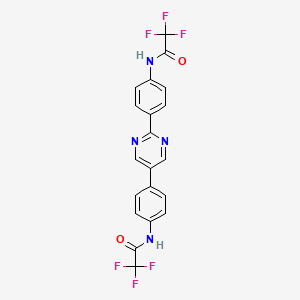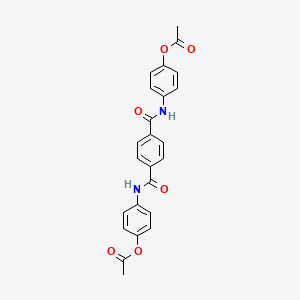![molecular formula C25H25N5O2 B3452278 N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3452278.png)
N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
描述
N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
MPEP selectively binds to the allosteric site of N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide and inhibits its activity. This receptor is a G protein-coupled receptor that is coupled to the Gq protein. Activation of this compound by glutamate leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. The inhibition of this compound by MPEP leads to a decrease in PLC activity and Ca2+ release, which ultimately leads to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce anxiety and depression-like behaviors in animal models. MPEP has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
实验室实验的优点和局限性
MPEP has several advantages for lab experiments. It is a selective antagonist of N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, which allows for the specific modulation of this receptor. It has been extensively studied in animal models and has been shown to have several therapeutic effects. However, MPEP also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of MPEP. One direction is the development of more potent and selective N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide antagonists. Another direction is the investigation of the role of this compound in other physiological and pathological processes. It is also important to investigate the long-term effects of MPEP on cognitive function and behavior. Finally, the development of a more effective delivery system for MPEP could improve its therapeutic potential.
科学研究应用
MPEP has been extensively studied in scientific research due to its selective antagonism of N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide. This receptor is involved in several physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases. MPEP has been shown to modulate these processes and is therefore a potential therapeutic agent for several disorders.
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c31-25(26-11-12-29-13-15-32-16-14-29)22-18-24-27-21(19-7-3-1-4-8-19)17-23(30(24)28-22)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTAYLFXVKEILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,5-dimethyl-3,7-bis[(4-methylphenyl)sulfonyl]-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3452229.png)
![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3452230.png)
![6',7'-dimethoxy-1'-(3-nitrophenyl)-3'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B3452237.png)
![4-benzyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3452245.png)
![4-{[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B3452251.png)
![N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3452258.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3452270.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3452280.png)

![1,6-dibromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3452300.png)
![6-bromo-1-chloro-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3452303.png)